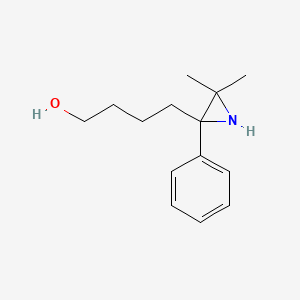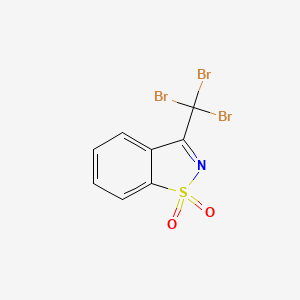
3-(Tribromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tribromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione is a chemical compound known for its unique structure and properties It features a tribromomethyl group attached to a benzothiazole ring, which is further substituted with a dione group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of 4-chlorothiophenol or 4-halogenphenyl methyl sulfone with tribromomethylating agents . The reaction conditions often include the use of a base and a solvent, such as dichloromethane, under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Tribromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The tribromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia, amines, and phenolates can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzothiazole compounds .
Scientific Research Applications
3-(Tribromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(Tribromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with molecular targets through its tribromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of their function. The compound’s ability to undergo various chemical reactions also allows it to interact with different molecular pathways, making it a versatile agent in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Tribromomethyl phenyl sulfone: Similar in structure but with a phenyl ring instead of a benzothiazole ring.
Tribromomethylated cyclopropanes: These compounds feature a cyclopropane ring and are used in different applications.
Uniqueness
3-(Tribromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other tribromomethyl derivatives may not be as effective .
Properties
CAS No. |
62054-38-0 |
|---|---|
Molecular Formula |
C8H4Br3NO2S |
Molecular Weight |
417.90 g/mol |
IUPAC Name |
3-(tribromomethyl)-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C8H4Br3NO2S/c9-8(10,11)7-5-3-1-2-4-6(5)15(13,14)12-7/h1-4H |
InChI Key |
IRCNLVYBCBSEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Propanediol, 3,3'-[[(3-amino-2,4,6-triiodophenyl)methyl]imino]bis-](/img/structure/B14556197.png)
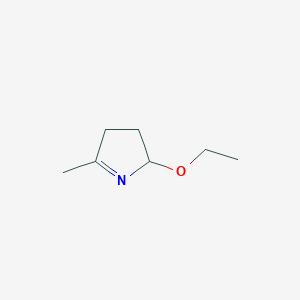
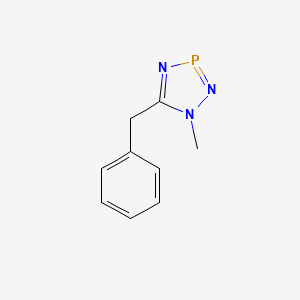
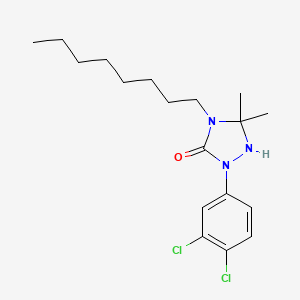
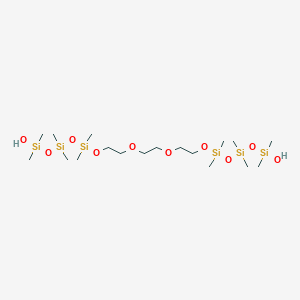
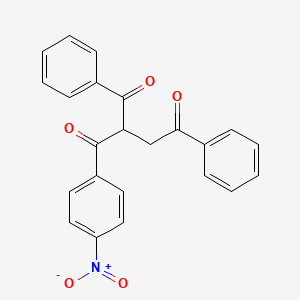
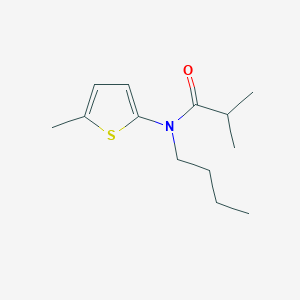
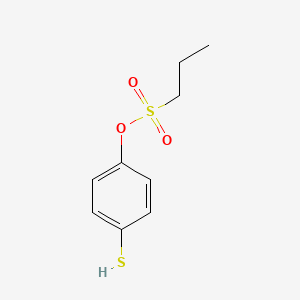
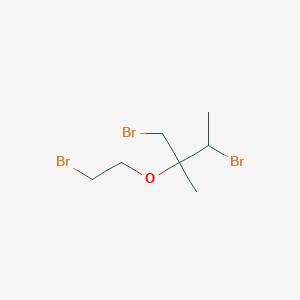
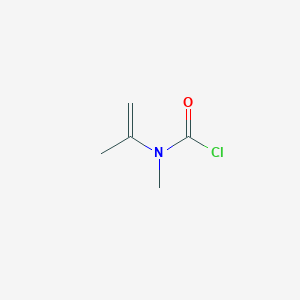
![5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide](/img/structure/B14556254.png)
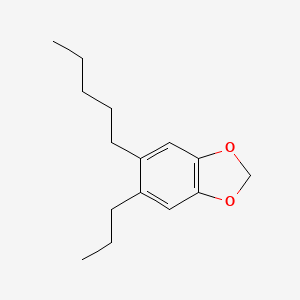
![6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14556267.png)
